molecular formula C8H13NO6 B14686807 Butanoic acid, 4-[bis(carboxymethyl)amino]- CAS No. 28101-20-4

Butanoic acid, 4-[bis(carboxymethyl)amino]-

Cat. No.: B14686807
CAS No.: 28101-20-4
M. Wt: 219.19 g/mol
InChI Key: XMSHZYRAXFYVIL-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[bis(carboxymethyl)amino]- is an organic compound with the molecular formula C8H13NO6 It is a derivative of butanoic acid, where the hydrogen atoms are replaced by carboxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[bis(carboxymethyl)amino]- typically involves the reaction of butanoic acid with carboxymethylating agents under controlled conditions. One common method is the reaction of butanoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of butanoic acid, 4-[bis(carboxymethyl)amino]- often involves large-scale chemical processes. These processes may include the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[bis(carboxymethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 4-[bis(carboxymethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[bis(carboxymethyl)amino]- involves its interaction with specific molecular targets and pathways. The carboxymethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: The parent compound, which lacks the carboxymethyl groups.

    4-Aminobutanoic acid: A related compound with an amino group instead of carboxymethyl groups.

    4-(Dimethylamino)butanoic acid: Another derivative with a dimethylamino group.

Uniqueness

Butanoic acid, 4-[bis(carboxymethyl)amino]- is unique due to the presence of two carboxymethyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

28101-20-4

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

4-[bis(carboxymethyl)amino]butanoic acid

InChI

InChI=1S/C8H13NO6/c10-6(11)2-1-3-9(4-7(12)13)5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15)

InChI Key

XMSHZYRAXFYVIL-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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